molecular formula C27H31N3O3 B10871540 2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione

2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione

Cat. No.: B10871540
M. Wt: 445.6 g/mol
InChI Key: YIVKSPKXTOPOSS-UHFFFAOYSA-N
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Description

2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione is a structurally complex cyclohexanedione derivative featuring a benzoylpiperazine ethylamino methylene moiety and a 4-methylphenyl substituent. The benzoylpiperazine group is a pharmacophore commonly associated with central nervous system (CNS) targeting, while the methylphenyl substituent may improve metabolic stability compared to halogenated analogs .

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C27H31N3O3/c1-20-7-9-21(10-8-20)23-17-25(31)24(26(32)18-23)19-28-11-12-29-13-15-30(16-14-29)27(33)22-5-3-2-4-6-22/h2-10,19,23,31H,11-18H2,1H3

InChI Key

YIVKSPKXTOPOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.

    Alkylation: The 4-benzoylpiperazine is then alkylated with 2-bromoethylamine to introduce the ethylamino group.

    Cyclization: The resulting intermediate undergoes cyclization with 4-methylphenyl-1,3-cyclohexanedione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The methylphenyl group offers a less electronegative substituent compared to the chlorophenyl in , which may reduce metabolic oxidation but improve solubility .

Physicochemical Properties

  • Lipophilicity : The benzoylpiperazine and methylphenyl groups likely increase logP compared to ’s chlorophenyl analog, favoring blood-brain barrier penetration.
  • Solubility: The absence of polar groups (e.g., –NO2 in ) may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound 2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione , often referred to as compound X , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes a piperazine moiety and a cyclohexanedione framework. The molecular formula is C22H29N3OC_{22}H_{29}N_{3}O, with a molecular weight of 383 g/mol. Its LogP value indicates moderate lipophilicity, which is crucial for membrane permeability and biological activity.

PropertyValue
Molecular FormulaC22H29N3O
Molecular Weight383 g/mol
LogP2.34
Rotatable Bonds5

The biological activity of compound X is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, influencing pathways involved in neuropharmacology and oncology.

Key Mechanisms:

  • Receptor Antagonism : Compound X has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways related to cancer proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compound X against various pathogens. For instance, it demonstrated significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to standard treatments like ethambutol.

PathogenMIC (µg/mL)Comparison
Mycobacterium tuberculosis1.56Comparable to ethambutol

Anticancer Activity

In vitro studies have indicated that compound X exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Case Study : A study involving A549 cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Safety Profile

The safety profile of compound X has been assessed through cytotoxicity studies using human cell lines. Results indicate low toxicity levels, suggesting a favorable selectivity index for further drug development.

Cell LineIC50 (µg/mL)Toxicity Level
A549 (Lung Cancer)>50Low

Structure-Activity Relationship (SAR)

Understanding the SAR of compound X is critical for optimizing its biological activity. Modifications on the piperazine ring and cyclohexanedione core have been systematically investigated to enhance potency and selectivity.

Notable Findings:

  • Substituents on the benzoyl group significantly affect binding affinity and selectivity towards target receptors.
  • The introduction of different alkyl groups on the piperazine nitrogen has shown varying degrees of biological activity.

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